InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
. The compound has a molecular weight of 131.17 g/mol .
The synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol typically involves the reaction of tetrahydrofuran derivatives with dimethylamine. A common method utilizes dimethylformamide as a solvent along with a catalyst to facilitate the reaction. The process is often conducted under controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of 4-(Dimethylamino)tetrahydrofuran-3-ol features a five-membered ring typical of tetrahydrofuran, with a hydroxyl (-OH) group and a dimethylamino (-N(CH)) group attached at the 4-position.
4-(Dimethylamino)tetrahydrofuran-3-ol participates in several chemical reactions due to its functional groups.
The mechanism of action for 4-(Dimethylamino)tetrahydrofuran-3-ol involves its interaction with specific biological targets, primarily due to the dimethylamino group which enhances binding affinity.
4-(Dimethylamino)tetrahydrofuran-3-ol exhibits distinctive physical and chemical properties that influence its applications.
4-(Dimethylamino)tetrahydrofuran-3-ol has diverse applications across several scientific fields:
This compound's unique structure and properties make it valuable in research and industrial applications, highlighting its significance in modern chemistry and biology.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5